molecular formula C9H11N3O3 B7810733 Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B7810733
M. Wt: 209.20 g/mol
InChI Key: YQGTWGPDWQZMBV-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C10H12N4O3C_{10}H_{12}N_{4}O_{3} and has a molecular weight of 224.23 g/mol. Its structure features a dihydroisoxazole ring fused with a pyrazole moiety, contributing to its unique biological profile.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can exhibit significant antimicrobial properties. For instance, related pyrazole carboxamides have demonstrated antifungal activity against various pathogens, suggesting potential applications in treating fungal infections .
  • Anticancer Properties : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that some compounds within this class show cytotoxic effects on breast cancer cell lines, particularly when used in combination with established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : These compounds may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.
  • Antioxidant Properties : The antioxidant activity of these compounds may contribute to their protective effects against oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, enhancing the overall therapeutic effect .

TreatmentCell LineIC50 (µM)
ControlMCF-7>50
Compound AloneMCF-720
DoxorubicinMCF-715
CombinationMCF-78

Case Study 2: Antimicrobial Properties

In another investigation, pyrazole derivatives were tested against various fungal strains. The results indicated that certain derivatives showed promising antifungal activity, suggesting the potential for developing new antifungal agents based on this scaffold .

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans10 µg/mL
Aspergillus niger15 µg/mL
Cryptococcus neoformans12 µg/mL

Properties

IUPAC Name

methyl 3-(1-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-12-5-6(4-10-12)7-3-8(15-11-7)9(13)14-2/h4-5,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGTWGPDWQZMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.